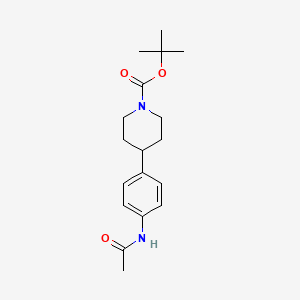

Tert-butyl 4-(4-acetamidophenyl)piperidine-1-carboxylate

Description

Tert-butyl 4-(4-acetamidophenyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 4-acetamidophenyl substituent at the 4-position of the piperidine ring. This scaffold is widely utilized in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly kinase inhibitors and central nervous system (CNS) therapeutics.

Properties

IUPAC Name |

tert-butyl 4-(4-acetamidophenyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3/c1-13(21)19-16-7-5-14(6-8-16)15-9-11-20(12-10-15)17(22)23-18(2,3)4/h5-8,15H,9-12H2,1-4H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYLBNMLHGTKFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2CCN(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-acetamidophenyl)piperidine-1-carboxylate typically involves the following steps:

Acetylation of 4-aminophenol: The starting material, 4-aminophenol, is acetylated using acetic anhydride to form 4'-acetamidophenol.

Piperidine Formation: The acetylated product is then reacted with piperidine in the presence of a suitable catalyst to form the piperidine ring.

Tert-butyl Esterification: Finally, the piperidine derivative is treated with tert-butyl chloroformate to introduce the tert-butyl ester group, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also encouraged to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(4-acetamidophenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to reduce the piperidine ring or other functional groups.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as alkyl halides and amines can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Piperidine-1-carboxylate derivatives with oxo groups.

Reduction Products: Reduced piperidine derivatives or other reduced functional groups.

Substitution Products: Substituted piperidine or aromatic derivatives.

Scientific Research Applications

Tert-butyl 4-(4-acetamidophenyl)piperidine-1-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

Biology: The compound can be used as a probe in biological studies to investigate the interaction of piperidine derivatives with biological targets.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 4-(4-acetamidophenyl)piperidine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share the piperidine-carbamate backbone but differ in substituents, leading to variations in physicochemical properties, synthetic routes, and biological activity. Below is a detailed comparison based on evidence from recent studies:

Structural Analogues and Functional Group Variations

Key Observations :

- Substituent Impact on Melting Points : Derivatives with aromatic heterocycles (e.g., pyrazolo-pyrimidine in 8iaa ) exhibit higher melting points (169–171°C) compared to acetamidophenyl derivatives, likely due to enhanced π-π stacking and crystallinity .

- Yield Variations : The tert-butyl carbamate group generally enables high yields (83–97%) in coupling reactions . However, multi-step syntheses (e.g., 7 in ) show lower yields (49%) due to intermediate purification challenges .

- Biological Relevance : The acetamidophenyl group in the target compound is associated with kinase inhibition (e.g., CDK9), while benzimidazolone derivatives (e.g., 7 ) target enzymes like serine palmitoyltransferase .

Critical Comparison :

- The target compound’s Rh-catalyzed method offers regioselectivity but requires specialized catalysts.

- Carbodiimide coupling (e.g., 8jaa ) is versatile for amide formation but may require stringent anhydrous conditions .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | 8iaa | 7 |

|---|---|---|---|

| LogP (Predicted) | ~3.2 (moderate lipophilicity) | ~2.8 | ~2.5 |

| Hydrogen Bond Acceptors | 4 | 6 | 5 |

| Solubility | Moderate (DMSO) | Low (DMSO) | High (aqueous buffers) |

Insights :

- The acetamidophenyl group in the target compound balances lipophilicity (LogP ~3.2), favoring membrane permeability.

- 7’s benzimidazolone and cyano groups enhance aqueous solubility, making it suitable for in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.